Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Overview
Description
“Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” is a chemical compound. However, there is limited information available about this specific compound. It is similar to “Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate” which has a molecular weight of 190.241. Another similar compound is “Naphthalene, 1,2,3,4-tetrahydro-5-methyl-” which has a molecular weight of 146.22892.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate”. However, tetralin, a related compound, is produced by the catalytic hydrogenation of naphthalene3.Molecular Structure Analysis
The molecular structure of “Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” is not readily available. However, the structure of a similar compound, “Naphthalene, 1,2,3,4-tetrahydro-5-methyl-”, is available2.Chemical Reactions Analysis
Specific chemical reactions involving “Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” are not readily available. However, tetralin, a related compound, is used in coal liquefaction and as an alternative to turpentine in paints and waxes4.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” are not readily available. However, “Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate” is a liquid at room temperature1.Safety And Hazards
The safety and hazards of “Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” are not readily available. However, “Methyl 1,2,3,4-tetrahydronaphthalene-1-carboxylate” has several hazard statements including H302, H315, H319, and H3351.
Future Directions
The future directions of “Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate” are not readily available. However, research into similar compounds such as tetralin continues, with studies reporting the transformation of naphthalene to tetralin in the presence of activated carbon supported molybdenum carbides4.
properties
IUPAC Name |
methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-5-3-4-9-8-10(13(14)16-2)6-7-11(9)12/h3-5,10H,6-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPVPIHAVUIQSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCC(C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516679 | |
Record name | Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
CAS RN |
83781-71-9 | |
Record name | Methyl 5-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80516679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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